molecular formula C15H9BrN2O7 B10868451 2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate

2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate

Cat. No.: B10868451
M. Wt: 409.14 g/mol
InChI Key: KSYQJWVVNLMXQS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2,4-dinitrobenzoate: is a chemical compound with the following structural formula:

C12H8Br2O\text{C}_{12}\text{H}_8\text{Br}_2\text{O} C12​H8​Br2​O

It consists of a 2-oxoethyl group attached to a 2,4-dinitrobenzoate moiety via a 4-bromophenyl linker. The compound belongs to the class of aryl ethers and exhibits interesting properties due to its aromatic and functional groups.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Bromination of Phenol:

    • Start with phenol (hydroxybenzene).
    • Brominate the phenol using bromine or a brominating agent to introduce the 4-bromophenyl group.
  • Esterification:

    • React the brominated phenol with oxalyl chloride to form the corresponding acid chloride.
    • Then, react the acid chloride with 2,4-dinitrobenzyl alcohol to obtain the desired ester.

Industrial Production:

Industrial production methods typically involve large-scale reactions, optimized conditions, and purification steps. specific industrial processes for this compound may not be widely documented.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including nucleophilic substitution, reduction, and oxidation.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Notable applications in drug discovery due to its structural features.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. the compound’s functional groups likely interact with biological targets, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C15H9BrN2O7

Molecular Weight

409.14 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C15H9BrN2O7/c16-10-3-1-9(2-4-10)14(19)8-25-15(20)12-6-5-11(17(21)22)7-13(12)18(23)24/h1-7H,8H2

InChI Key

KSYQJWVVNLMXQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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